molecular formula C13H10Cl2O B3415283 3,5-Dichlorobenzhydrol CAS No. 13395-70-5

3,5-Dichlorobenzhydrol

Cat. No.: B3415283
CAS No.: 13395-70-5
M. Wt: 253.12 g/mol
InChI Key: QYALIUWPLHDFJP-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzhydrol is an organic compound with the molecular formula C13H10Cl2O and a molecular weight of 253.12 g/mol . It is a halogenated benzhydrol derivative, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorobenzhydrol typically involves the reduction of 3,5-dichlorobenzophenone. One common method is the reduction using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation is also a potential method, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce 3,5-dichlorobenzophenone to this compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

3,5-Dichlorobenzhydrol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichlorobenzhydrol is primarily related to its chemical reactivity. In biochemical research, it interacts with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions that can alter biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzhydrol
  • 2,4-Dichlorobenzhydrol
  • 4,4’-Dichlorobenzhydrol

Comparison

3,5-Dichlorobenzhydrol is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, such as 3,4-Dichlorobenzhydrol and 2,4-Dichlorobenzhydrol, the 3,5-configuration provides distinct steric and electronic effects that can affect its behavior in chemical reactions and biological interactions .

Properties

IUPAC Name

(3,5-dichlorophenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYALIUWPLHDFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289710
Record name 3,5-Dichloro-α-phenylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13395-70-5
Record name 3,5-Dichloro-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13395-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-α-phenylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dichlorobenzhydrol
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3,5-Dichlorobenzhydrol
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3,5-Dichlorobenzhydrol
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3,5-Dichlorobenzhydrol
Reactant of Route 5
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3,5-Dichlorobenzhydrol
Reactant of Route 6
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3,5-Dichlorobenzhydrol

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